molecular formula C17H28OSi B14186085 (E)-(2-(hydroxymethyl)phenyl)dimethyl(1-octenyl)silane

(E)-(2-(hydroxymethyl)phenyl)dimethyl(1-octenyl)silane

Cat. No.: B14186085
M. Wt: 276.5 g/mol
InChI Key: OWMDHCZOLGWXHL-SDNWHVSQSA-N
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Description

2-[Dimethyl(1-octenyl)silyl]benzyl alcohol is a chemical compound with the molecular formula C17H30OSi. It is a silyl ether derivative of benzyl alcohol, where the silyl group is dimethyl(1-octenyl)silyl. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Dimethyl(1-octenyl)silyl]benzyl alcohol typically involves the reaction of benzyl alcohol with dimethyl(1-octenyl)silyl chloride in the presence of a base. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:

Benzyl alcohol+Dimethyl(1-octenyl)silyl chloride2-[Dimethyl(1-octenyl)silyl]benzyl alcohol+HCl\text{Benzyl alcohol} + \text{Dimethyl(1-octenyl)silyl chloride} \rightarrow \text{2-[Dimethyl(1-octenyl)silyl]benzyl alcohol} + \text{HCl} Benzyl alcohol+Dimethyl(1-octenyl)silyl chloride→2-[Dimethyl(1-octenyl)silyl]benzyl alcohol+HCl

Industrial Production Methods

In industrial settings, the production of 2-[Dimethyl(1-octenyl)silyl]benzyl alcohol may involve large-scale batch or continuous processes. The reaction is typically carried out in reactors equipped with temperature control and efficient mixing to ensure uniform reaction conditions. The product is then purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[Dimethyl(1-octenyl)silyl]benzyl alcohol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or ketone.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The silyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzophenone.

    Reduction: Formation of toluene or ethylbenzene.

    Substitution: Formation of various substituted benzyl alcohol derivatives.

Scientific Research Applications

2-[Dimethyl(1-octenyl)silyl]benzyl alcohol has several applications in scientific research, including:

    Chemistry: Used as a protecting group for alcohols in organic synthesis. The silyl group can be easily removed under mild conditions, making it useful for multi-step synthesis.

    Biology: Employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: Used in the development of drug delivery systems and as a precursor for the synthesis of therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[Dimethyl(1-octenyl)silyl]benzyl alcohol involves the interaction of the silyl group with various molecular targets. The silyl group can stabilize reactive intermediates, facilitate the formation of carbon-silicon bonds, and protect sensitive functional groups during chemical reactions. The molecular pathways involved include nucleophilic substitution and elimination reactions.

Comparison with Similar Compounds

Similar Compounds

  • Trimethylsilyl benzyl alcohol
  • Triethylsilyl benzyl alcohol
  • Tert-butyldimethylsilyl benzyl alcohol

Uniqueness

2-[Dimethyl(1-octenyl)silyl]benzyl alcohol is unique due to the presence of the 1-octenyl group, which provides additional hydrophobicity and steric hindrance compared to other silyl benzyl alcohol derivatives. This can influence the reactivity and selectivity of the compound in various chemical reactions.

Properties

Molecular Formula

C17H28OSi

Molecular Weight

276.5 g/mol

IUPAC Name

[2-[dimethyl-[(E)-oct-1-enyl]silyl]phenyl]methanol

InChI

InChI=1S/C17H28OSi/c1-4-5-6-7-8-11-14-19(2,3)17-13-10-9-12-16(17)15-18/h9-14,18H,4-8,15H2,1-3H3/b14-11+

InChI Key

OWMDHCZOLGWXHL-SDNWHVSQSA-N

Isomeric SMILES

CCCCCC/C=C/[Si](C)(C)C1=CC=CC=C1CO

Canonical SMILES

CCCCCCC=C[Si](C)(C)C1=CC=CC=C1CO

Origin of Product

United States

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